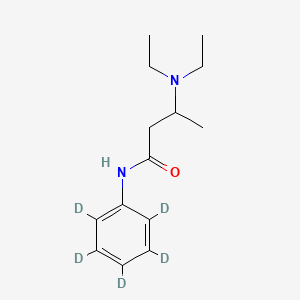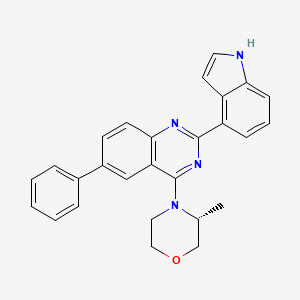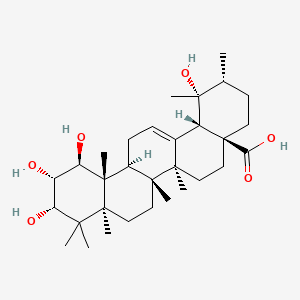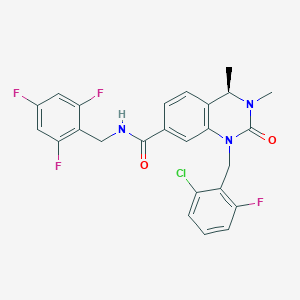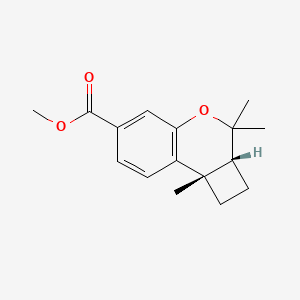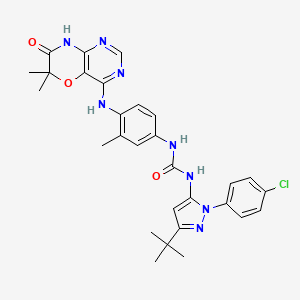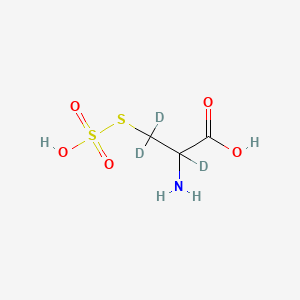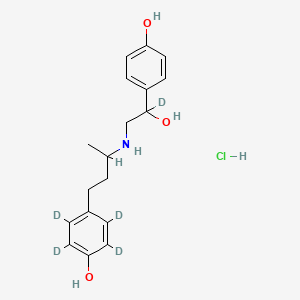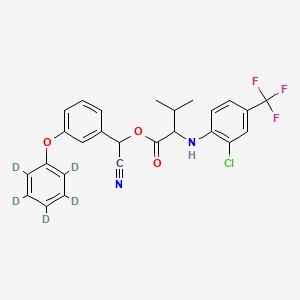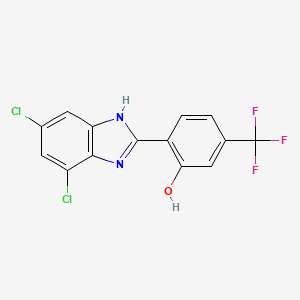
DL-Methyldopa-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Methyldopa-d3 is a deuterium-labeled version of DL-Methyldopa. It is a stable isotope-labeled compound where three hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The incorporation of deuterium atoms helps in tracing and quantifying the compound during various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-Methyldopa-d3 involves the incorporation of deuterium into the DL-Methyldopa molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and high-yield deuteration. The reaction conditions are optimized to ensure the consistent quality and purity of the final product.
化学反応の分析
Types of Reactions: DL-Methyldopa-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
DL-Methyldopa-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: The compound is employed in metabolic studies to trace the biochemical pathways and interactions within biological systems.
Medicine: In pharmacokinetics, this compound helps in studying the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development and validation of analytical methods for drug testing and quality control.
作用機序
The mechanism of action of DL-Methyldopa-d3 is similar to that of DL-Methyldopa. It acts as a centrally acting alpha-2 adrenergic agonist. Upon administration, it is converted into its active metabolite, alpha-methyl norepinephrine, which stimulates alpha-2 adrenergic receptors in the central nervous system. This leads to the inhibition of adrenergic neuronal outflow, resulting in reduced vasoconstrictor signals and lowered blood pressure.
類似化合物との比較
DL-Methyldopa: The non-deuterated version of DL-Methyldopa-d3.
Levodopa (L-DOPA): A precursor to dopamine used in the treatment of Parkinson’s disease.
3-O-Methyldopa: A metabolite of L-DOPA.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracing and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and drug development research.
特性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
214.23 g/mol |
IUPAC名 |
2-amino-3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/i1D3 |
InChIキー |
CJCSPKMFHVPWAR-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |
正規SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



